1-(4-tert-butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Description
1-(4-tert-Butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic thiourea derivative characterized by a 4-tert-butylbenzoyl group attached to the thiourea core and a 2-(1H-indol-3-yl)ethyl substituent. Thioureas are versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capabilities and structural adaptability, which enable interactions with biological targets such as enzymes or receptors . The indole moiety in this compound is notable for its prevalence in bioactive molecules, contributing to interactions with hydrophobic pockets in proteins.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(1H-indol-3-yl)ethylcarbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-22(2,3)17-10-8-15(9-11-17)20(26)25-21(27)23-13-12-16-14-24-19-7-5-4-6-18(16)19/h4-11,14,24H,12-13H2,1-3H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBPJOOSQRGKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-tert-butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of a bulky tert-butyl group increases its lipophilicity, potentially improving bioavailability compared to simpler thioureas. Its molecular formula is , with a molecular weight of 368.49 g/mol.
Biological Activities
Recent studies have highlighted several key biological activities associated with thiourea derivatives, including:
- Antimicrobial Activity : Thiourea compounds have shown significant antimicrobial effects against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibition against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms. For example, compounds have been evaluated against human leukemia and breast cancer cell lines, showing promising IC50 values ranging from 1.5 to 20 µM .
- Anti-inflammatory Effects : Some studies report that thiourea derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. These effects were observed in human cell lines treated with various concentrations of the compounds .
- Antioxidant Activity : The antioxidant potential of these compounds has also been evaluated, with some derivatives demonstrating significant free radical scavenging activity .
Antimicrobial Evaluation
A study synthesized several indole-derived thioureas, including this compound. The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was further elucidated through assays targeting bacterial topoisomerases .
Anticancer Activity
In a comprehensive study assessing the anticancer properties of thiourea derivatives, this compound was shown to selectively inhibit the growth of cancer cell lines. The findings suggested that the compound interferes with key signaling pathways involved in tumor progression .
Data Table: Summary of Biological Activities
Scientific Research Applications
1-(4-tert-butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has been studied for its various biological activities, including:
- Anticancer Properties : Thiourea derivatives are known for their potential anticancer effects. Research indicates that modifications in the thiourea structure can enhance selectivity and potency against specific cancer cell lines.
- Antimicrobial Activity : The compound has shown promising results in inhibiting microbial growth, indicating its potential as an antimicrobial agent.
- TRPV1 Antagonism : Similar thiourea analogues have been investigated for their ability to act as antagonists at the TRPV1 receptor, which is involved in pain sensation and inflammation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. Research has shown that variations in the thiourea structure can significantly influence binding affinity to biological targets, such as enzymes or receptors. For instance, the introduction of halogen substituents on phenyl rings has been linked to enhanced antagonistic activity against TRPV1 receptors .
Case Study 1: Anticancer Activity
In a study examining various thiourea derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study utilized disc diffusion methods and minimum inhibitory concentration (MIC) assays to assess efficacy. Findings demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea derivatives with indole or substituted benzoyl groups exhibit diverse biological activities influenced by their substituents. Below is a systematic comparison based on structural variations, synthesis, physicochemical properties, and bioactivity.
Structural Analogues and Substituent Effects
The substituent on the benzoyl/aryl group significantly impacts biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F, Br) enhance antibacterial and antiviral activities. For instance, the 3,4-dichlorophenyl derivative showed the highest antibacterial activity against S. aureus due to increased electrophilicity and membrane interaction .
- Bulky substituents (e.g., 4-tert-butylbenzoyl in the target compound) may improve target binding via hydrophobic interactions, though direct evidence is lacking.
- Anti-HIV activity correlates with π-π stacking and hydrogen bonding. The 4-fluorophenyl analog binds HIV-1 RT via interactions with Lys101 and Trp229 , while the 4-bromophenyl derivative (compound 79) showed potent inhibition .
Physical Properties :
- Melting points : Generally high (e.g., 169–190°C for pyrrole carboxylates in ), indicating crystalline stability.
- Hydrogen bonding : Intramolecular N–H···O/S interactions stabilize the thioamide tautomer, as seen in 1-(4-acetylphenyl)-3-butyrylthiourea .
- Molecular weight : The target compound (C22H25N3OS, MW: 379.52 g/mol) is bulkier than analogs like the 4-fluorophenyl derivative (MW: 324.43 g/mol), which may affect bioavailability .
Q & A
Q. How can crystallographic data inform the design of derivatives with improved solubility?
- Methodological Answer : Analyze SC-XRD data (e.g., intermolecular H-bonding, π-π stacking) to identify solubility-limiting motifs. Introduce polar groups (e.g., -OH, -SOH) at non-critical positions while maintaining bioactivity. Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
